molecular formula C22H26N4O4S B6548031 2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide CAS No. 946238-72-8

2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B6548031
CAS No.: 946238-72-8
M. Wt: 442.5 g/mol
InChI Key: YALJHYBKECOBOI-UHFFFAOYSA-N
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Description

The compound 2-({6-butyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound A) is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 2,4-dioxo motif, a 6-butyl substituent, and two methyl groups at positions 1 and 3. The sulfanyl (-S-) bridge links the pyrido-pyrimidine core to an acetamide moiety, which is further substituted with a 2-methoxyphenyl group.

Pyrido-pyrimidine derivatives are known for diverse pharmacological applications, including kinase inhibition and antimicrobial activity. The presence of electron-withdrawing groups (e.g., dioxo moieties) and hydrophobic substituents (e.g., butyl, methyl) in Compound A may enhance its binding affinity and metabolic stability compared to simpler analogues .

Properties

IUPAC Name

2-(6-butyl-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-5-6-9-14-12-23-20-18(21(28)26(3)22(29)25(20)2)19(14)31-13-17(27)24-15-10-7-8-11-16(15)30-4/h7-8,10-12H,5-6,9,13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALJHYBKECOBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C2C(=C1SCC(=O)NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

Core Diversity: Compound A’s pyrido-pyrimidine core differs from Compound B’s benzimidazole scaffold, which is associated with proton-pump inhibition (e.g., omeprazole analogues) . The sulfanyl bridge in Compound A may confer redox stability compared to Compound B’s sulfinyl group, which is prone to metabolic activation . Compound D’s hexahydrobenzothieno-pyrimidine core introduces conformational rigidity, possibly enhancing target selectivity .

Substituent Effects :

  • The 6-butyl and 1,3-dimethyl groups in Compound A increase hydrophobicity, likely improving membrane permeability over Compound C ’s dichlorophenyl group, which prioritizes halogen bonding .
  • The 2-methoxyphenyl acetamide in Compound A contrasts with Compound B ’s 2-pyridylacetamide; the former may engage in hydrogen bonding via the methoxy group, while the latter leverages pyridyl π-stacking .

Synthetic Accessibility: Compound B and Compound C exhibit high synthetic yields (87% and 80%, respectively), suggesting robust routes for acetamide coupling and heterocyclic formation . No yield data are available for Compound A, but its structural complexity may require multi-step optimization.

Bioactivity Correlations :

  • Hierarchical clustering of bioactivity profiles () indicates that structural similarities strongly predict mode of action. For instance, Compound A ’s pyrido-pyrimidine core aligns with kinase inhibitors, whereas Compound B ’s benzimidazole motif correlates with ion-channel modulation .

Challenges and Opportunities

  • Metabolic Stability : The sulfanyl group in Compound A may offer superior oxidative stability compared to sulfinyl/sulfonyl analogues but requires in vitro ADME validation.

This comparative analysis underscores the importance of core scaffold selection and substituent engineering in tuning physicochemical and pharmacological properties. Further studies on Compound A should prioritize crystallographic characterization (e.g., using SHELX ) and bioactivity profiling against kinase targets.

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